molecular formula C16H21N3O3S B7543085 N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide

Katalognummer B7543085
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: UEIWESPJZSFDPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide, also known as TZDM, is a thiazolidinedione derivative that has been studied for its potential use in various scientific applications. In

Wirkmechanismus

The mechanism of action of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the NF-κB signaling pathway, which is involved in inflammation and cancer. In a study by Zou et al. (2016), N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide was found to inhibit the phosphorylation of NF-κB and its downstream targets, leading to the inhibition of breast cancer cell growth. In another study by Wang et al. (2018), N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide was found to inhibit the production of pro-inflammatory cytokines by macrophages, which are involved in the pathogenesis of rheumatoid arthritis.
Biochemical and Physiological Effects:
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide has been shown to have various biochemical and physiological effects. In a study by Zou et al. (2016), N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide was found to induce apoptosis (cell death) in breast cancer cells by activating the caspase-3 pathway. In another study by Wang et al. (2018), N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide was found to reduce the levels of pro-inflammatory cytokines in the serum and synovial fluid of mice with rheumatoid arthritis. These findings suggest that N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide may have potential therapeutic benefits for inflammatory diseases and cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide in lab experiments is its relatively low toxicity. In a study by Zou et al. (2016), N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide was found to have low toxicity in mice, suggesting that it may be safe for use in humans. However, one limitation of using N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide. One area of research could be to explore its potential use in combination with other anti-cancer or anti-inflammatory agents. Another area of research could be to investigate its potential use in other diseases, such as autoimmune diseases or infectious diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide is a thiazolidinedione derivative that has been studied for its potential use in various scientific applications. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesemethoden

The synthesis of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide involves the reaction of 3-methylindole-1-acetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminoethanethiol. The final product is obtained by the reaction of the intermediate with 2-amino-N-(3-methylindol-1-yl)acetamide. This synthesis method has been described in detail in a research article by Zou et al. (2016).

Wissenschaftliche Forschungsanwendungen

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide has been studied for its potential use in various scientific applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer. In a study by Zou et al. (2016), N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide was found to inhibit the growth of human breast cancer cells in vitro and in vivo. In another study by Wang et al. (2018), N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide was found to have anti-inflammatory effects in a mouse model of rheumatoid arthritis.

Eigenschaften

IUPAC Name

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-13-11-18(15-6-3-2-5-14(13)15)12-16(20)17-7-9-19-8-4-10-23(19,21)22/h2-3,5-6,11H,4,7-10,12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIWESPJZSFDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CC(=O)NCCN3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.